molecular formula C20H26N2O3S2 B11624734 N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

Cat. No.: B11624734
M. Wt: 406.6 g/mol
InChI Key: NOKREMPLNFGAKV-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a complex organic compound with a unique structure that includes benzylsulfanyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylsulfanyl ethylamine and the 2,3-dimethylphenyl methanesulfonamide. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzylsulfanyl)ethyl]-2-[N-(3-ethoxyphenyl)methanesulfonamido]acetamide
  • N-[2-(Benzylsulfanyl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide

Uniqueness

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C20H26N2O3S2/c1-16-8-7-11-19(17(16)2)22(27(3,24)25)14-20(23)21-12-13-26-15-18-9-5-4-6-10-18/h4-11H,12-15H2,1-3H3,(H,21,23)

InChI Key

NOKREMPLNFGAKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C)C

Origin of Product

United States

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